molecular formula C11H8N4 B8775709 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine

7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B8775709
M. Wt: 196.21 g/mol
InChI Key: YJZHHICVTAINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine is a high-value heterocyclic compound designed for pharmaceutical and life sciences research. This chemical scaffold is recognized for its significant potential in the development of anti-inflammatory agents and protein kinase inhibitors . The pyrazolo[1,5-a]pyrimidine core serves as a key pharmacophore, and its hybridization with a pyridine ring at the 7-position is a strategic approach to enhance biological activity and selectivity . In anti-inflammatory research, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent activity by targeting multiple pathways in the arachidonic acid cascade. These compounds have shown promising results as inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (sPLA2), as well as pro-inflammatory cytokines including IL-6 and TNF-α . Furthermore, this class of compounds has attracted considerable interest in oncology research due to its potent protein kinase inhibitor (PKI) activity . The rigid, planar fused ring system of the pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity for specific kinase targets such as EGFR, B-Raf, and MEK, which are critical in cancers like non-small cell lung cancer and melanoma . The compound's dipolar nature, resulting from its π-excessive and π-deficient rings, also makes it a candidate for exploration in materials science and as a functional scaffold in photophysical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H8N4/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11/h1-8H

InChI Key

YJZHHICVTAINDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=CC=NN23

Origin of Product

United States

Computational and Theoretical Investigations of 7 4 Pyridyl Pyrazolo 1,5 a Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, have been widely applied to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold to predict its geometry, reactivity, and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to model geometrical parameters and predict molecular properties. mdpi.comresearchgate.net These theoretical studies are crucial for understanding the structure-activity relationships that govern the biological and photophysical behavior of these compounds. researchgate.net

In the context of 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine, the 4-pyridyl substituent at the C7 position acts as an electron-withdrawing group (EWG). rsc.org DFT and Time-Dependent DFT (TD-DFT) calculations have been used to analyze the electronic structure of such systems. rsc.orgnih.gov These analyses reveal that the pyrazolo[1,5-a]pyrimidine core can function as a π-excedent–π-deficient fused system, meaning it can act as both an electron donor and acceptor. rsc.org This amphoteric electronic character is central to its photophysical properties and its interactions with other molecules. The combination of the electron-donating fused ring and the electron-accepting pyridyl group creates a push-pull system, which influences the molecule's intramolecular charge transfer (ICT) characteristics. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular reactivity and kinetic stability. researchgate.netnih.gov

For 7-aryl-substituted pyrazolo[1,5-a]pyrimidines, electronic transitions are often dominated by HOMO → LUMO transitions. nih.gov In the case of this compound, the HOMO is primarily characterized by π-orbitals on the fused pyrazolo[1,5-a]pyrimidine ring, while the LUMO is largely of π-character on the pyridyl group. nih.gov This distribution facilitates an intramolecular charge transfer from the fused ring system to the pyridyl substituent upon electronic excitation. nih.gov A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive. nih.gov The table below summarizes key quantum chemical descriptors that are often calculated from HOMO and LUMO energies. kastamonu.edu.tr

PropertyFormulaDescription
Ionization Potential (I) I = -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Electronegativity (χ) χ = (I + A) / 2The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.

This table presents theoretical quantum chemical descriptors derived from HOMO and LUMO energies.

DFT calculations are frequently used to determine the optimized geometry of molecules, providing theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.netphyschemres.org For the pyrazolo[1,5-a]pyrimidine scaffold, the fused bicyclic system is generally found to be essentially planar. researchgate.net However, substitutions can introduce slight deviations from planarity.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are vital for drug discovery and materials science, providing insights into molecular interactions and dynamics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug design to understand how potential drug candidates interact with their biological targets at the molecular level.

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been the basis for designing inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov Docking studies have shown that derivatives of this scaffold can fit into the ATP-binding pocket of kinases like CDK2 and PI3Kδ. nih.govrsc.org The interactions typically involve hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.gov For example, docking simulations of pyrazolo[3,4-d]pyrimidine derivatives with CDK2 revealed key hydrogen bonding with the backbone of residue Leu83 in the active site. rsc.orgrsc.org Similarly, aryl-substituted pyrazolo[1,5-a]pyrimidines have been docked into the active site of the MurA enzyme, a target for antibacterial agents, demonstrating crucial interactions with key residues. acs.org The specific substitutions on the pyrazolo[1,5-a]pyrimidine core, including the group at the C7 position, significantly influence the binding affinity and selectivity for the target protein. nih.govnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is critical, as its biological activity is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site.

Studies on related tetrahydropyrazolo[1,5-a]pyrimidines—a reduced form of the scaffold—have shown that the bicyclic core can be either conformationally stable or labile, depending on the stereochemistry of its substituents. mdpi.com The formation of different stereoisomers (e.g., syn and anti) can lead to distinct conformational preferences. mdpi.com While the aromatic pyrazolo[1,5-a]pyrimidine core is rigid and planar, the rotational freedom of the bond connecting the 4-pyridyl group at the C7 position allows for different conformations. Computational geometry optimization can identify the most stable conformation, which is typically the one with the lowest energy. mdpi.com Although detailed molecular dynamics simulations for this compound are not widely reported, this technique could be used to explore the dynamic behavior of the molecule in a simulated biological environment, providing insights into its flexibility and the stability of its interactions with a target protein over time.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. jocpr.com These methodologies enable the rational design of more potent and selective drug candidates. jocpr.com For the pyrazolo[1,5-a]pyrimidine core, SAR studies have highlighted that substitutions at various positions on the fused ring system can significantly impact biological activity by altering the molecule's electronic properties, lipophilicity, and spatial arrangement. nih.gov

In the context of this compound, the pyridyl group at the 7-position is a key structural feature. SAR studies on related pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have demonstrated the importance of this position for target engagement. For instance, the nitrogen atom in the 4-pyridyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding site. nih.gov This interaction is often critical for the compound's inhibitory potency.

QSAR models provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. jocpr.com For pyrazolo[1,5-a]pyrimidine derivatives, 3D-QSAR studies have been employed to build predictive models. rsc.org These models use descriptors such as steric, hydrophobic, and hydrogen bond donor/acceptor fields to map the structural requirements for optimal activity. rsc.org For example, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model for a series of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors revealed that bulky and hydrophobic features in the region corresponding to the 7-position are beneficial for biological activity. rsc.org

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov This approach is instrumental in virtual screening and the design of novel compounds with desired pharmacological profiles.

For pyrazolo[1,5-a]pyrimidine systems, pharmacophore models have been developed to delineate the key features required for inhibiting various protein targets. A typical pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor feature, often corresponding to the nitrogen atom of the pyridyl ring. nih.gov

One or more aromatic rings, representing the pyrazolo[1,5-a]pyrimidine core and the pyridyl substituent, which can engage in π-π stacking interactions. nih.gov

Hydrophobic groups, which are important for occupying hydrophobic pockets within the binding site. nih.gov

A five-point pharmacophore model developed for a series of pyrazolo[1,5-a]pyridine (B1195680) analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov Such models can be used to screen large compound libraries to identify new potential inhibitors. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to understand the binding mode of inhibitors and to identify key amino acid residues involved in the interaction.

For this compound and its analogues, docking studies have provided valuable insights into their binding with various protein kinases. A recurring finding is the ability of the pyrazolo[1,5-a]pyrimidine core to mimic the adenine (B156593) ring of ATP, thereby acting as an ATP-competitive inhibitor. nih.gov The 4-pyridyl group at the 7-position often plays a critical role in establishing specific interactions that enhance binding affinity and selectivity.

For example, in a study of pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors, the nitrogen atom of the 4-pyridyl group was predicted to form a hydrogen bond with the cysteine residue Cys531, a key interaction for potent inhibition. nih.gov Similarly, in the context of CDK2 inhibition, the 7-N-aryl substitution is considered crucial for boosting inhibitory activity, with the heterocyclic ring of the inhibitor overlapping significantly with the adenine group of ATP. rsc.orgcapes.gov.br

Target ProteinKey Interacting ResiduesType of InteractionReference
B-RafCys531Hydrogen Bond nih.gov
CDK2Not specifiedHydrogen Bond, Hydrophobic Contacts rsc.orgcapes.gov.br
Mps1Gly605Hydrogen Bond mdpi.com

Computational Prediction of Physicochemical Attributes Relevant to Research

Computational methods are also employed to predict the physicochemical properties of compounds, which are crucial for their drug-likeness and pharmacokinetic profile.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the potential of a compound to become a viable drug. mdpi.com Various computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

For pyrazolo[1,5-a]pyrimidine derivatives, in silico ADMET studies have been conducted to evaluate their pharmacokinetic properties. mdpi.comnih.gov These studies often predict that compounds based on this scaffold will have good gastrointestinal absorption and fall within the acceptable ranges of Lipinski's rule of five, which is a guideline for drug-likeness. mdpi.com For instance, a study on a series of pyrazolo[1,5-a]pyrimidines predicted favorable pharmacokinetic properties, including good absorption and a negative prediction for carcinogenicity. mdpi.com

PropertyPredicted Outcome for Pyrazolo[1,5-a]pyrimidine DerivativesReference
Lipinski's Rule of FiveGenerally compliant mdpi.com
Gastrointestinal AbsorptionHigh mdpi.com
CYP Isoform InhibitionPotential for inhibition mdpi.com
CarcinogenicityPredicted as negative mdpi.com
hERG InhibitionMedium risk mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. rsc.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are important for understanding intermolecular interactions, including hydrogen bonding and reactivity. researchgate.net

In MEP maps, regions of negative potential are typically colored red, indicating areas that are prone to electrophilic attack, while regions of positive potential are colored blue, indicating areas susceptible to nucleophilic attack. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis can highlight the hydrogen-bond accepting capabilities of the nitrogen atoms in the pyrimidine (B1678525) and pyridyl rings. rsc.org These nitrogen atoms, being electron-rich, are key sites for interaction with hydrogen bond donors in a protein's active site. The design of pyrazolo-pyrimidine inhibitors of 11β-HSD1 has utilized MEP calculations to modulate the hydrogen-bond acceptor strength, thereby optimizing potency and other drug-like properties. rsc.org

Theoretical-Experimental Studies on Photophysical Properties of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines have also garnered attention for their interesting photophysical properties, making them suitable for applications as fluorescent probes and in optical materials. rsc.orgnih.gov A combination of experimental measurements and theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is often used to understand their absorption and emission characteristics. rsc.orgnih.gov

Studies on a family of 7-aryl-pyrazolo[1,5-a]pyrimidines have shown that their photophysical properties are highly tunable by modifying the substituent at the 7-position. rsc.orgnih.gov For this compound (referred to as 4a in some studies), the absorption and emission spectra are influenced by the electronic nature of the pyridyl group. rsc.orgnih.gov

Theoretical calculations have revealed that the electronic transitions responsible for the absorption and emission properties often involve intramolecular charge transfer (ICT). rsc.org In the case of 7-substituted pyrazolo[1,5-a]pyrimidines, electron-donating groups at the 7-position tend to enhance both absorption and emission intensities. rsc.orgnih.gov Conversely, electron-withdrawing groups can lead to lower intensities. rsc.org The 4-pyridyl group, being a simple aryl substituent, contributes to good solid-state emission intensities. rsc.orgnih.gov

CompoundSubstituent at Position 7Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)Solid-State Quantum Yield (QYSS)Reference
4a4-PyridylNot specifiedNot specified0.18 - 0.63 rsc.orgnih.gov
4b2,4-DichlorophenylNot specifiedNot specified0.18 - 0.63 rsc.orgnih.gov
4dPhenylNot specifiedNot specified0.18 - 0.63 rsc.orgnih.gov
4e4-MethoxyphenylNot specifiedNot specified0.18 - 0.63 rsc.orgnih.gov
General RangeVarious EDGs and EWGs3320 - 205930.01 - 0.97Not specified rsc.orgnih.gov

These theoretical-experimental studies not only elucidate the fundamental photophysical processes in these molecules but also guide the design of new pyrazolo[1,5-a]pyrimidine-based fluorophores with tailored optical properties for specific applications. rsc.orgnih.gov

Fluorescence and Absorbance Characteristics

The photophysical properties of this compound, a member of the pyrazolo[1,5-a]pyrimidines (PPs) family, have been a subject of detailed investigation. rsc.orgresearchgate.net This class of compounds is noted for its tunable optical characteristics. rsc.orgresearchgate.net The substitution at the 7-position of the fused ring system is a critical determinant of both the absorption and emission behavior of these molecules. rsc.orgresearchgate.net

Experimental and theoretical studies on a series of PPs, including the 7-(4-pyridyl) derivative (referred to as compound 4a in a comprehensive study), have demonstrated that these molecules can be designed as effective solid-state emitters. rsc.orgresearchgate.net For PPs bearing simple aryl groups like 4-pyridyl, phenyl, and others, good solid-state emission intensities have been recorded, with quantum yields in the solid state (QYSS) ranging from 0.18 to 0.63. rsc.orgresearchgate.net The stability and properties of these compounds are comparable to well-known commercial probes like coumarin-153 and rhodamine 6G. rsc.orgresearchgate.net

The electronic structure analysis reveals that the nature of the substituent at position 7 significantly influences the absorption and emission intensities. rsc.orgresearchgate.net While the specific molar absorption coefficient (ε) and fluorescence quantum yield (ϕF) for the 7-(4-pyridyl) derivative are part of a broader range for the family (ε from 3,320 to 20,593 M−1 cm−1 and ϕF from 0.01 to 0.97), the general trend is well-established through computational models. rsc.orgresearchgate.net

Table 1: Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Family Molar Absorption Coefficient (ε) Range (M−1 cm−1) Fluorescence Quantum Yield (ϕF) Range Solid-State Quantum Yield (QYSS) Range (for simple aryl groups)

Charge Transfer Phenomena in Pyridyl-Substituted Pyrazolo[1,5-a]pyrimidines

The optical properties of pyridyl-substituted pyrazolo[1,5-a]pyrimidines are closely linked to intramolecular charge transfer (ICT) phenomena. rsc.orgresearchgate.net DFT and TD-DFT calculations have been crucial in understanding these electronic transitions. rsc.orgresearchgate.net The analysis of the electronic structure shows that the substituent at the 7-position on the fused ring system dictates the nature and efficiency of the ICT process. rsc.orgresearchgate.net

When an electron-donating group (EDG) is present at this position, it promotes a significant ICT to or from the pyrazolo[1,5-a]pyrimidine core, resulting in enhanced absorption and emission intensities. rsc.orgresearchgate.net Conversely, the presence of an electron-withdrawing group (EWG) at the same position leads to lower intensities. rsc.orgresearchgate.net This theoretical understanding is consistent with experimental observations and provides a framework for predicting the optical behavior of this family of fluorophores. rsc.orgresearchgate.net

For this compound, the pyridyl group's electronic nature influences the charge distribution in the molecule's ground and excited states. The ICT process is a key factor in its potential application in chemosensors and other optical materials. rsc.orgresearchgate.net The tunability of these properties through substitution makes the pyrazolo[1,5-a]pyrimidine scaffold a versatile platform for developing novel functional materials. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Coumarin-153
Prodan

Mechanistic Biological Research and Pharmacological Target Exploration in Vitro / in Silico

Enzyme Inhibition Mechanisms of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine core structure has been identified as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of enzymes critical to cellular signaling and proliferation. nih.gov These heterocyclic compounds are recognized for their ability to function as protein kinase inhibitors, which are key regulators of cellular pathways often dysregulated in diseases like cancer. rsc.org

Protein Kinase Inhibition

Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively studied as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies. nih.govrsc.org Their unique structure allows them to interact with the ATP-binding pocket of kinases, positioning them as attractive candidates for inhibitor development. nih.gov

Research has highlighted the efficacy of these compounds against several key kinases:

CDK2 (Cyclin-Dependent Kinase 2): The deregulation of CDK2 is a hallmark of many cancers, making it a significant target for therapeutic intervention. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of CDK2 and TRKA kinases. nih.gov The pyrazolo[1,5-a]pyrimidine core can occupy the ATP-binding site, obstructing ATP and thereby inhibiting multiple CDKs. nih.gov

TRKA (Tropomyosin Receptor Kinase A): This kinase is a promising therapeutic target for solid tumors. nih.gov Notably, two of the three marketed drugs for NTRK fusion cancers incorporate a pyrazolo[1,5-a]pyrimidine nucleus. nih.gov Structure-activity relationship (SAR) studies have shown that the pyrazolo[1,5-a]pyrimidine moiety is essential for interacting with the Met592 residue in the hinge region of the kinase, which influences binding affinity. nih.govmdpi.com

EGFR (Epidermal Growth Factor Receptor): EGFR-targeting pyrazolo[1,5-a]pyrimidine derivatives have shown promise, particularly in the context of non-small cell lung cancer (NSCLC). nih.govrsc.org Mechanistic studies have revealed their ability to inhibit the EGFR/STAT3 signaling pathway, which is critical for cell survival. nih.gov

B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf and MEK kinases are particularly relevant in the treatment of melanoma. nih.govrsc.org SAR analyses have indicated that the introduction of a 4-pyridyl substituent significantly enhances enzyme inhibition. The nitrogen atom of the 4-pyridyl group is positioned to form a crucial hydrogen bond with Cys531, contributing to the increased potency of these analogs. nih.gov

PI3Kδ (Phosphoinositide 3-kinase δ): This lipid kinase is involved in vital cellular processes, and its inhibition is a promising strategy for inflammatory and autoimmune diseases. mdpi.com A series of novel, potent, and selective inhibitors of PI3Kδ based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed, with some compounds displaying IC50 values in the low nanomolar range. mdpi.comnih.gov Docking studies suggest that a morpholine (B109124) ring at the C(7) position of the pyrazolo[1,5-a]pyrimidine core is crucial for interaction with the catalytic site of PI3K, specifically forming a hydrogen bond with Val-828 in the hinge region. mdpi.com

Kinase TargetKey Findings
CDK2 Pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding site, leading to inhibition. nih.gov
TRKA The pyrazolo[1,5-a]pyrimidine moiety interacts with the Met592 residue in the hinge region. nih.govmdpi.com
EGFR Derivatives inhibit the EGFR/STAT3 signaling pathway. nih.gov
B-Raf A 4-pyridyl substituent enhances inhibition through hydrogen bonding with Cys531. nih.gov
PI3Kδ A C(7)-morpholine group interacts with Val-828 in the hinge region. mdpi.com

Inhibition of Other Enzymes

Beyond protein kinases, the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives extends to other enzyme families.

COX-2 (Cyclooxygenase-2): Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of COX-1 and COX-2. nih.gov One study reported a derivative, DPP, that potently inhibited cyclooxygenase-2 activity in intact cell assays with significantly less activity against cyclooxygenase-1. researchgate.net This selective inhibition was confirmed in in vivo models. researchgate.net

ATP-Competitive and Allosteric Inhibition Studies

Pyrazolo[1,5-a]pyrimidines have been shown to act as both ATP-competitive and allosteric inhibitors of protein kinases. nih.govrsc.org Their ability to mimic ATP allows them to bind to the highly conserved ATP-binding pocket of many kinases, leading to competitive inhibition. nih.gov This is a common mechanism for kinase inhibitors, and the pyrazolo[1,5-a]pyrimidine scaffold provides a robust framework for designing such molecules. nih.gov The macrocyclization of linear pyrazolo[1,5-a]pyrimidine compounds has been explored as a strategy to create more restricted conformations, which can pre-organize the pharmacophore into an active and selective conformation, minimizing entropic costs upon binding. biorxiv.org

In Vitro Cellular Activity Investigations

The enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives translate into significant effects at the cellular level, as demonstrated by numerous in vitro studies.

Anti-proliferative Activity in Research Cell Lines

The anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives have been demonstrated across a variety of cancer cell lines. nih.govresearchgate.net For instance, a 4-pyridyl analog that showed increased potency in B-Raf enzyme inhibition also exhibited improved cellular growth inhibition in tumor cell lines. nih.gov

One study investigated a series of pyrazolo[3,4-d]pyrimidine and related derivatives for their anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. Many of the synthesized compounds showed significant inhibition of cell growth, with some exhibiting IC50 values in the nanomolar range. nih.gov For example, compound 14 from this study displayed potent cytotoxic activities against MCF-7, HCT-116, and HepG-2 with IC50 values of 45 nM, 6 nM, and 48 nM, respectively. nih.gov

Cell LineCompoundIC50 (nM)
MCF-7 (Breast Cancer)Compound 1445
HCT-116 (Colorectal Carcinoma)Compound 146
HepG-2 (Hepatocellular Carcinoma)Compound 1448

Mechanistic Studies on Cell Survival and Pathway Modulation

Mechanistic investigations have provided insights into how pyrazolo[1,5-a]pyrimidine derivatives impact cell survival and modulate key signaling pathways. Studies have shown that these compounds can induce apoptosis and arrest the cell cycle. nih.gov For example, some derivatives were found to upregulate apoptotic proteins like p53, p21, and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 and procaspase-9. nih.gov

Cell cycle analysis using flow cytometry revealed that certain potent anti-proliferative pyrazolo[3,4-d]pyrimidine compounds could cause cell cycle arrest at the G0-G1 phase and an increase in the pre-G1 phase, indicative of apoptosis. nih.gov Specifically, compound 14 led to a significant increase in the Pre-G1 population (from 1.85% to 41.55%) and the G0-G1 phase population (from 49.51% to 57.04%) in HCT-116 cells. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in developing novel anticancer therapeutics that function through the modulation of fundamental cellular processes. nih.gov

Anti-microbial Activity in Research Models (e.g., antibacterial, antiviral, antitrypanosomal)

The pyrazolo[1,5-a]pyrimidine core is a prominent scaffold in the development of new anti-microbial agents. researchgate.net Research has demonstrated the efficacy of its derivatives against various pathogens, including bacteria, viruses, and trypanosomes.

Antibacterial Activity Derivatives of pyrazolo[1,5-a]pyrimidine have shown a broad spectrum of antibacterial activity. researchgate.netresearcher.life Studies on different substitutions on the pyrazolo[1,5-a]pyrimidine ring have highlighted the importance of the groups at various positions for antibacterial potency. For instance, in one study, 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines attached to 7-p-tolyl and 7-(4-methoxyphenyl) units exhibited the most potent antibacterial activity against tested strains. researchgate.netresearcher.life Another study synthesized a series of 7-aryl-pyrazolo[1,5-a]pyrimidines and found that compounds with a thiophene (B33073) or furan (B31954) ring at the 7-position showed higher inhibitory activity than those with an aromatic aryl group like 4-chlorophenyl. mdpi.com This suggests that the electronic properties and conformation of the substituent at the 7-position are critical for antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µM)MBC (µM)Reference
3-(4-methoxybenzyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidineVarious2.85.6 researchgate.net
3-(4-methoxybenzyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineVarious2.65.3 researchgate.net
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6S. aureus, E. faecalis, P. aeruginosa0.187–0.375 µg/mL- mdpi.com
2,7-diamino pyrazolo[1,5-a]pyrimidine derivative 9aE. faecalis, S. aureus, S. pyogenes0.25–0.50 µg/mL0.125–0.25 µg/mL mdpi.com

Antiviral Activity The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as an antiviral agent. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and found to be potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov More recently, pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting NAK kinases have demonstrated antiviral activity against various RNA viruses, including SARS-CoV-2 and Dengue virus (DENV-2). biorxiv.org These studies underscore the potential of this chemical class to interfere with viral replication processes. nih.govbiorxiv.org

Antitrypanosomal Activity Research into nitrogen-containing heterocyclic compounds has identified pyrazolo[1,5-a]pyrimidines as having potential antiparasitic properties. researchgate.net Studies have evaluated their in vitro activity against parasites like Leishmania mexicana and Trypanosoma cruzi. researchgate.net While direct data on 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine is limited, related structures have shown significant promise. For example, a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines were synthesized, with one compound demonstrating a potent antitrypanosomal activity with an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense. nih.govresearchgate.net Another study on 5-phenylpyrazolopyrimidinone analogs identified a compound with an in vitro IC50 of 70 nM against T. b. brucei that also showed in vivo efficacy in a mouse model. acs.org These findings highlight the potential of pyridyl-substituted pyrimidine (B1678525) and pyrazolopyrimidine cores as effective antitrypanosomal agents. nih.govacs.org

Modulation of Biological Pathways and Molecular Targets

Pyrazolo[1,5-a]pyrimidines are recognized as potent modulators of various biological pathways, primarily through their interaction with key molecular targets like protein kinases. nih.govrsc.org

As effective protein kinase inhibitors, pyrazolo[1,5-a]pyrimidine derivatives can significantly impact cellular signaling cascades that are crucial for cell proliferation, differentiation, migration, and survival. nih.govnih.gov These compounds have been shown to inhibit a range of kinases, including CK2, EGFR, B-Raf, MEK, and PI3Kδ. rsc.orgnih.gov By blocking the activity of these enzymes, they can disrupt signaling pathways that are often dysregulated in diseases like cancer. nih.govrsc.org For instance, inhibition of the PI3Kδ signaling biomolecule is a key target in inflammatory and autoimmune diseases. nih.gov The ability to act as ATP-competitive or allosteric inhibitors allows these compounds to effectively shut down aberrant signaling, leading to effects such as the induction of apoptosis or the halting of cell proliferation. nih.govrsc.org

The biological effects of pyrazolo[1,5-a]pyrimidines are a direct result of their binding to specific molecular targets. A significant amount of research has focused on identifying these binding partners.

Table 2: Molecular Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

Molecular TargetTarget ClassBiological ContextReference
Protein Kinases (e.g., SRC, PI3Kδ, AAK1, B-Raf, EGFR, CK2)Enzyme (Kinase)Cancer, Inflammation, Viral Entry nih.govbiorxiv.orgrsc.orgnih.govacs.org
HCV NS5B RNA-dependent RNA polymeraseEnzyme (Polymerase)Hepatitis C Virus Replication nih.gov
Bacterial RNA PolymeraseEnzyme (Polymerase)Bacterial Growth and Proliferation benthamdirect.comnih.gov
Rv1751 (FAD-dependent hydroxylase)Enzyme (Hydroxylase)Mycobacterium tuberculosis Drug Resistance nih.govresearchgate.net
Membrane-Bound Pyrophosphatase (mPPase)Enzyme (Hydrolase)Parasite Metabolism (e.g., Plasmodium falciparum) core.ac.uk

In addition to kinases, other molecular targets have been identified. Certain derivatives have been found to inhibit bacterial RNA polymerase, providing a mechanism for their antibacterial action. benthamdirect.comnih.gov In the context of viral diseases, the HCV NS5B polymerase is a key target. nih.gov For antitubercular activity, resistance to some pyrazolo[1,5-a]pyrimidin-7(4H)-ones was conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), suggesting this enzyme's role in compound metabolism or activation. nih.govresearchgate.net

Antioxidant Activity Investigations in Research Models

Several studies have investigated the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. In one such study, newly synthesized compounds were evaluated for their radical scavenging capabilities using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The results indicated that some derivatives possess good to high antioxidant activities. For example, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed an IC50 value of 15.34 μM, which is comparable to the standard antioxidant ascorbic acid (IC50 = 13.53 μM). nih.gov Another study also reported on the antioxidant potential of this class of compounds, with a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative exhibiting the highest activity among the tested series. bohrium.com

Table 3: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h)15.34 nih.gov
Ascorbic Acid (Standard)13.53 nih.gov

Structure-Function Relationships Guiding Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Modifications at various positions on the pyrazole (B372694) and pyrimidine rings can affect electronic properties, lipophilicity, and molecular conformation, thereby altering interactions with biological targets. nih.gov For example, research has shown that introducing diverse functional groups through methods like palladium-catalyzed cross-coupling can enhance biological activity. nih.govrsc.org In antibacterial studies, it was observed that compounds with electron-donating groups, such as a 4-methoxybenzyl unit, generally exceeded the activity of analogues with electron-withdrawing groups like a 4-chlorobenzyl unit. researchgate.net

The substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is a key determinant of biological efficacy. The introduction of a pyridyl group at this position can significantly enhance binding affinity to specific protein targets. A predicted binding model for a B-Raf inhibitor containing a pyridyl moiety showed that the nitrogen atom of the pyridyl group was perfectly positioned to form a critical hydrogen bond with the amino acid Cys531. nih.gov This interaction was a key contributor to the enhanced potency of the analog. In contrast, substituting the pyridyl group with other substituted phenyl rings at the same position resulted in a significant loss of activity. nih.gov This highlights the specific and advantageous role of the pyridyl nitrogen in forming favorable interactions within the binding pocket of a target protein, thereby increasing biological efficacy.

Effects of Other Substituents on Target Affinity and Selectivity

The foundational this compound scaffold serves as a versatile template in medicinal chemistry, where the strategic placement of various substituents on the pyrazole and pyrimidine rings profoundly influences the compound's interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at positions C3, C5, and C7 of the pyrimidine ring, as well as positions on the pyrazole ring, can significantly alter electronic properties, lipophilicity, and molecular conformation. nih.govrsc.org These changes, in turn, modulate binding affinity and selectivity for specific proteins, particularly kinases, through a combination of hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov

Kinase Inhibitors: Fine-Tuning Potency and Selectivity

The pyrazolo[1,5-a]pyrimidine core is a prominent framework for developing inhibitors of various protein kinases, which are crucial regulators in cellular signaling and are often disrupted in diseases like cancer. rsc.org The nature and position of substituents are critical for dictating the potency and selectivity of these inhibitors. researchgate.net

Tropomyosin Receptor Kinase (Trk) Inhibitors:

Research into Trk inhibitors has revealed key structural features on the pyrazolo[1,5-a]pyrimidine scaffold that are crucial for high-potency inhibition. The core structure itself is essential for forming a hinge interaction with the Met592 residue in the kinase binding domain. nih.gov Specific substitutions have been shown to dramatically enhance activity. For instance, introducing a picolinamide (B142947) amide bond at the C3 position significantly boosts inhibitory action. nih.gov Further gains in potency are achieved by adding a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position. nih.gov

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors Data sourced from enzymatic assays.

Compound C3-Substituent C5-Substituent Target IC₅₀ (nM)
8 Picolinamide 2,5-difluorophenyl-substituted pyrrolidine TrkA 1.7
9 Picolinamide 2,5-difluorophenyl-substituted pyrrolidine TrkA 1.7
28 Macrocyclic Amine - TrkA 0.17
28 Macrocyclic Amine - TrkB 0.07
28 Macrocyclic Amine - TrkC 0.07
37 (LPM4870108) Macrocyclic Amine - TrkA 2.4
37 (LPM4870108) Macrocyclic Amine - TrkC 0.2
37 (LPM4870108) Macrocyclic Amine - Ros1 1.0

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors:

For PI3Kδ, a key signaling molecule in immune cells, specific substitution patterns on the pyrazolo[1,5-a]pyrimidine core have been developed to create highly selective inhibitors. mdpi.com A crucial structural motif is the placement of a morpholine group at the C7 position. The oxygen atom of this morpholine ring is vital for forming a hydrogen bond with the amino acid Val-828 in the hinge region of the kinase. mdpi.com

Selectivity for the PI3Kδ isoform over other PI3K isoforms is driven by substituents at the C5 position. Introducing indole (B1671886) derivatives at C5 can create an additional hydrogen bond with Asp-787, an interaction that enhances selectivity. mdpi.com This highlights how different positions on the scaffold can be independently modified to tune potency and selectivity.

Table 2: Inhibition of PI3K Isoforms by 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives

Compound C5-Substituent PI3Kδ IC₅₀ (µM) PI3Kα IC₅₀ (µM) Selectivity (α/δ)
6 Indol-4-yl 0.50 1.06 2
7 1H-Indole-4-carboxamide 45 >60 ~1
13 N-methyl-1H-indole-4-carboxamide 0.58 17.6 30

SRC Kinase Inhibitors:

In the context of SRC family kinases (SFKs), modifications at the N1 and C3 positions have been systematically explored. Studies have identified that a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position is optimal for generating SFK inhibitors with high selectivity. acs.org Meanwhile, potency against SRC can be further enhanced by optimizing the substituent at the C3 position. Replacing a 7-azaindol-5-yl group with other functionalized phenyl rings has led to derivatives with improved potency. acs.org

Table 3: Potency of Pyrazolopyrimidine Derivatives in MCF7 Breast Cancer Cells

Compound N1-Substituent C3-Substituent EC₅₀ (µM)
7j 4-(dimethylamino)piperidinyl 7-azaindol-5-yl 12
7k 4-(dimethylaminomethyl)piperidinyl 7-azaindol-5-yl 12

Aryl Hydrocarbon Receptor (AHR) Antagonists

Beyond kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been optimized to produce potent antagonists for the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation. rsc.org Starting from an initial hit compound identified through screening, systematic optimization led to a significant increase in antagonistic potency. This research demonstrated that specific substitutions could improve the IC₅₀ value from 650 nM to as low as 31 nM, providing a new chemical starting point for the development of AHR antagonists. rsc.org

Advanced Research Applications and Potential As Chemical Probes

Development of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds for Drug Discovery Research

The pyrazolo[1,5-a]pyrimidine core is a foundational structure in the development of new therapeutic agents. nih.govontosight.ai Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. ontosight.aiontosight.ai The fused, rigid, and planar nature of this heterocyclic system makes it an ideal framework for interacting with various biological targets. nih.govnih.gov

The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This concept refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for the creation of diverse molecular structures around its periphery, making it a valuable tool for combinatorial library design and drug discovery. nih.govresearchgate.net This adaptability has led to the development of numerous bioactive compounds, including selective protein inhibitors. nih.gov Several commercial drugs, such as Indiplon, Zaleplon, and Dorsomorphin, are based on this scaffold. nih.govresearchgate.net The ability of this scaffold to interact with the hinge region of many kinase enzymes further cements its status as a privileged structure in drug development. researchgate.net

The amenability of the pyrazolo[1,5-a]pyrimidine scaffold to chemical modification makes it highly suitable for the construction of combinatorial libraries. nih.govnih.gov Scientists can systematically alter substituents at positions 2, 3, 5, 6, and 7 through various synthetic strategies, such as the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov Advanced methods like palladium-catalyzed cross-coupling and click chemistry have further expanded the ability to introduce diverse functional groups, enhancing structural diversity. nih.govrsc.org

These libraries are then subjected to high-throughput screening to identify compounds with specific biological activities. For instance, screening of a pyrazolo[1,5-a]pyrimidine library led to the discovery of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov This process of synthesis and screening has successfully identified numerous potent and selective inhibitors for various protein kinases, which are key regulators in cellular signaling and are often disrupted in cancers. nih.govrsc.org

Below is a table detailing the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases, illustrating the success of library screening methodologies.

Compound ClassTarget KinaseKey FindingsReference
Pyrazolo[1,5-a]pyrimidinesTropomyosin receptor kinases (Trk)Two of the three marketed drugs for NTRK fusion cancers feature this nucleus. Modifications have led to compounds with IC₅₀ values as low as 0.1 nM. mdpi.com
Pyrazolo[1,5-a]pyrimidinesCyclin-dependent kinase 2 (CDK2) / TRKADerivatives showed potent dual inhibitory activity with IC₅₀ values of 0.09 µM against CDK2 and 0.45 µM against TRKA. mdpi.com
Pyrazolo[1,5-a]pyrimidinesPim-1 KinaseMany derivatives exhibited nanomolar inhibitory activity and high selectivity for Pim-1 over a large panel of other kinases. nih.gov
Pyrazolo[1,5-a]pyrimidinesFLT3-ITDOptimized compounds displayed potent activity with IC₅₀ values of 0.4 nM and were also effective against resistance-conferring mutations. nih.gov
Pyrazolo[1,5-a]pyrimidinesAryl Hydrocarbon Receptor (AHR)A screening hit (IC₅₀ = 650 nM) was optimized to yield a potent AHR antagonist with an IC₅₀ of 31 nM. rsc.org

Utility as Molecular Probes for Biological Systems

Beyond their direct therapeutic potential, pyrazolo[1,5-a]pyrimidine derivatives serve as valuable molecular probes for studying biological systems. Their unique properties allow for the visualization and measurement of specific cellular processes.

The pyrazolo[1,5-a]pyrimidine scaffold is an emergent fluorophore with significant potential for optical applications. nih.govrsc.org These compounds possess tunable photophysical properties, and their fluorescence can be modulated by introducing different functional groups. rsc.orgnih.gov For example, attaching electron-donating groups at the 7-position of the ring system can enhance both absorption and emission behaviors. rsc.orgresearchgate.net

A study of a series of 7-aryl-pyrazolo[1,5-a]pyrimidines, including the 7-(4-pyridyl) derivative, demonstrated their potential as fluorescent probes. rsc.orgnih.gov These compounds exhibit properties comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.orgnih.gov Their fluorescence properties, including quantum yields and emission wavelengths, are sensitive to the surrounding environment, such as solvent polarity, which is a key characteristic for probes designed to study cellular microenvironments. documentsdelivered.com Recently, these compounds have been used as lipid droplet biomarkers, highlighting their versatility in bioimaging. rsc.org

The photophysical properties of a representative pyrazolo[1,5-a]pyrimidine, specifically the 7-(4-Pyridyl) derivative (compound 4a in the cited study), are summarized below.

PropertyValueSolventReference
Absorption Max (λabs)350 nmDichloromethane rsc.org
Molar Absorptivity (ε)16,839 M⁻¹cm⁻¹Dichloromethane rsc.org
Emission Max (λem)425 nmDichloromethane rsc.org
Fluorescence Quantum Yield (ΦF)0.81Dichloromethane rsc.org
Solid-State Quantum Yield (QYSS)0.18Solid State rsc.orgnih.gov

The ability of pyrazolo[1,5-a]pyrimidines to act as potent and selective inhibitors of specific enzymes, particularly protein kinases, makes them excellent candidates for the development of targeted probes for enzyme activity profiling. nih.govrsc.org By attaching a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) to a selective pyrazolo[1,5-a]pyrimidine inhibitor, researchers can create probes that specifically label and detect the activity of a target enzyme within complex biological samples like cell lysates or even in living cells.

This approach is crucial for understanding the roles of different enzymes in disease pathways and for assessing the efficacy of drugs that target these enzymes. The pyrazolo[1,5-a]pyrimidine scaffold's interaction with the ATP-binding site of many kinases is a key feature that can be exploited for designing such activity-based probes. researchgate.netrsc.org For example, derivatives have been developed as selective inhibitors for kinases like Pim-1 and Flt-3, demonstrating the scaffold's utility in creating highly specific molecular tools. nih.gov

Material Science Applications Related to Photophysical Properties

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have recently drawn considerable attention in the field of material science. nih.govnih.gov Their characteristics as emergent fluorophores, combined with their tendency to form crystals with notable conformational and supramolecular arrangements, open up applications in solid-state materials. nih.gov

Research has shown that derivatives bearing simple aryl groups, such as 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine, can exhibit good solid-state emission intensities. rsc.orgnih.gov This property is highly desirable for the development of organic light-emitting devices (OLEDs) and other optoelectronic materials. researchgate.net The tunable nature of their absorption and emission spectra, achieved through straightforward chemical modifications, allows for the rational design of materials with specific optical properties. rsc.orgdocumentsdelivered.com The stability and high quantum yields of these compounds make them a promising and more synthetically accessible alternative to other classes of fluorophores, like BODIPYs. rsc.orgresearchgate.net

Bioisosteric Replacements and Analogs of Natural Compounds (e.g., Purines)

The pyrazolo[1,5-a]pyrimidine scaffold, the core structure of this compound, is recognized in medicinal chemistry as a privileged heterocyclic system. A key aspect of its utility lies in its role as a bioisostere of purines, the fundamental building blocks of nucleic acids and the energy currency molecule, adenosine (B11128) triphosphate (ATP). Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazolo[1,5-a]pyrimidine nucleus mimics the size, shape, and hydrogen bonding capabilities of the natural purine (B94841) ring system, such as adenine (B156593). nih.govnih.gov

This structural analogy allows compounds based on this scaffold to interact with biological targets that normally bind purines. nih.gov The arrangement of nitrogen atoms within the fused two-ring system can effectively mimic the key interactions of the adenine ring of ATP, particularly with the hinge region of the kinase domain. nih.gov This biomimicry is a cornerstone of its application in developing therapeutic agents, especially in the field of oncology.

A significant area of research focuses on exploiting the purine-like nature of the pyrazolo[1,5-a]pyrimidine core to design potent and selective enzyme inhibitors, particularly for protein kinases. nih.govrsc.org Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a protein substrate. In many diseases, including cancer, kinases are often dysregulated. rsc.org

Because of their structural similarity to ATP, pyrazolo[1,5-a]pyrimidine derivatives can act as ATP-competitive inhibitors. nih.gov They occupy the ATP-binding site on the kinase, preventing the natural substrate from binding and thereby blocking the downstream signaling pathways that contribute to disease progression. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for chemical modifications at various positions, which enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, the pyrazolo[1,5-a]pyrimidine moiety has been identified as an essential "hinge-binding" component in the design of inhibitors for targets like Tropomyosin receptor kinases (Trks). mdpi.com The scaffold forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, an interaction that anchors the inhibitor in the active site and is fundamental to its inhibitory activity. mdpi.com Similarly, this scaffold has been the foundation for developing selective inhibitors for other kinases, including Pim-1, Casein Kinase 2 (CK2), and Phosphoinositide 3-kinase delta (PI3Kδ). nih.govnih.govbiorxiv.org

The following table summarizes selected pyrazolo[1,5-a]pyrimidine-based compounds that have been investigated as kinase inhibitors, illustrating the scaffold's role as a purine bioisostere.

Compound IDTarget Kinase(s)Reported Activity (IC₅₀)Key Structural Features
Compound 1 Pim-145 nMThe core pyrazolo[1,5-a]pyrimidine scaffold serves as the foundational hit for further optimization. nih.gov
CPL302253 (54) PI3Kδ2.8 nMFeatures a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine structural motif. nih.gov
IC20 (31) CK2K D = 12 nMA macrocyclic derivative of the pyrazolo[1,5-a]pyrimidine scaffold designed for high selectivity. biorxiv.org
Repotrectinib (TPX-0005) TrkA, B, C; ROS1; ALKTRKA (KM12 cell) IC₅₀ = 0.1 nMA macrocyclic inhibitor featuring the pyrazolo[1,5-a]pyrimidine nucleus, approved for clinical use. mdpi.com

This table is for illustrative purposes and includes data on various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold to demonstrate its application as a purine bioisostere.

Future Directions and Emerging Research Avenues for 7 4 Pyridyl Pyrazolo 1,5 a Pyrimidine

Innovative Synthetic Strategies for Enhanced Structural Diversity

The future development of 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine analogs hinges on the advancement of synthetic methodologies that allow for greater structural variety and complexity. nih.gov While traditional methods like the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds have been effective, researchers are exploring more efficient and versatile strategies. nih.govrsc.org

Key emerging synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to construct complex molecules, offering an efficient pathway to highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govnih.gov This strategy is advantageous for rapidly generating libraries of diverse compounds for biological screening. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance regioselectivity in the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov This technique has been successfully used for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

Palladium-Catalyzed Cross-Coupling: Techniques such as Suzuki and Buchwald-Hartwig coupling reactions are instrumental for introducing a wide array of substituents, particularly at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring. nih.govnih.gov These methods enable the precise installation of functional groups that can modulate the compound's pharmacological properties. rsc.org

Flow Chemistry and Green Chemistry Approaches: Adopting continuous flow synthesis and green chemistry principles can lead to more scalable, safer, and environmentally friendly production of these compounds. nih.gov

These innovative strategies are crucial for building libraries of this compound derivatives with diverse substitutions, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying the scaffold, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. rsc.org

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of novel pyrazolo[1,5-a]pyrimidine-based therapeutics. nih.gov These in silico methods allow for the prediction of molecular properties and biological activity before undertaking complex and resource-intensive synthesis.

Future research will increasingly rely on:

Molecular Docking: This technique simulates the interaction between a ligand (the pyrazolo[1,5-a]pyrimidine derivative) and the binding site of a target protein. nih.govnih.gov It helps predict binding affinity and orientation, providing insights into the key interactions necessary for biological activity. For example, docking studies have shown that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in Tropomyosin receptor kinase (Trk) inhibitors. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.com These models can predict the activity of newly designed molecules and generate contour maps that highlight regions where structural modifications may enhance or diminish activity. mdpi.com

Pharmacophore Mapping: This approach identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com A validated pharmacophore model can be used to screen virtual compound libraries to identify novel hits with the desired activity. mdpi.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Early assessment of these properties helps in prioritizing compounds with favorable drug-like characteristics for further development. rsc.org

The integration of these computational approaches facilitates a more targeted and efficient drug design process, reducing the trial-and-error nature of traditional synthesis and screening.

Table 1: Application of Computational Methods in Pyrazolo[1,5-a]pyrimidine Research

Computational Method Application in Drug Design Key Insights Provided
Molecular Docking Predicts binding modes and affinity of compounds to target proteins. nih.gov Identifies crucial hydrogen bonds and hydrophobic interactions; guides substituent placement for improved potency. nih.govrsc.org
3D-QSAR Develops predictive models for biological activity based on molecular fields. mdpi.com Creates contour maps indicating favorable and unfavorable regions for steric and electrostatic properties. mdpi.com
Pharmacophore Mapping Identifies essential chemical features for biological activity. mdpi.com Defines the spatial arrangement of hydrogen bond donors/acceptors, aromatic rings, etc., for virtual screening. mdpi.com
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov Predicts properties like blood-brain barrier penetration, solubility, and potential hepatotoxicity. nih.gov

Elucidation of Novel Biological Targets and Underexplored Mechanisms

While pyrazolo[1,5-a]pyrimidines are well-known as potent protein kinase inhibitors, the full extent of their biological activity remains to be explored. nih.govrsc.org A significant future direction is the identification of novel molecular targets and the elucidation of underexplored mechanisms of action for this compound and its analogs.

Research has primarily focused on kinases such as:

Cyclin-Dependent Kinases (CDKs), particularly CDK2. nih.govnih.gov

Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC). nih.govmdpi.com

Pim kinases, especially Pim-1. nih.gov

Phosphoinositide 3-kinases (PI3Ks), with a focus on the PI3Kδ isoform. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR). rsc.org

Future investigations should aim to move beyond these established targets. High-throughput screening and chemoproteomics approaches can be employed to identify new protein binding partners for this compound. This could reveal unexpected therapeutic opportunities in areas outside of oncology, such as inflammatory diseases or neurodegenerative disorders. mdpi.com Furthermore, understanding how these compounds modulate cellular signaling pathways beyond simple enzyme inhibition is critical. For instance, investigating their effects on protein-protein interactions or their potential as allosteric modulators could open new avenues for therapeutic intervention. nih.gov

Table 2: Selected Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

Target Kinase Therapeutic Area Example Finding
CDK2/TRKA Cancer Derivatives identified as dual inhibitors with antiproliferative activity. nih.gov
Pim-1 Cancer Compounds exhibited nanomolar inhibitory activity. nih.gov
PI3Kδ Inflammatory Disease, Cancer A potent inhibitor (CPL302253) showed an IC₅₀ of 2.8 nM. mdpi.com
EGFR Cancer Derivatives show promise in treating non-small cell lung cancer (NSCLC). rsc.org
Trk Family Cancer The scaffold is a key feature in several approved and clinical-trial stage Trk inhibitors. nih.govresearchgate.net

Integration of Multidisciplinary Approaches in Pyrazolo[1,5-a]pyrimidine Research

The accelerated discovery of new therapeutics based on the this compound scaffold will require a deeply integrated, multidisciplinary approach. This involves breaking down the silos between different scientific fields to create a synergistic research pipeline.

This integrated model would involve:

Medicinal and Synthetic Chemists: Utilizing innovative synthetic strategies to create diverse and novel compound libraries. nih.gov

Computational Biologists: Employing predictive modeling to guide the design of new molecules and prioritize candidates for synthesis. nih.gov

Pharmacologists and Cell Biologists: Conducting comprehensive biological evaluations, including in vitro and in vivo studies, to determine efficacy, selectivity, and mechanism of action. rsc.org

Structural Biologists: Using techniques like X-ray crystallography to determine the precise binding mode of inhibitors to their target proteins, providing crucial information for further optimization.

By fostering close collaboration between these disciplines, research can progress from target identification and hit generation to lead optimization and preclinical evaluation more efficiently. This holistic approach ensures that chemical synthesis is informed by computational predictions and biological data, ultimately increasing the likelihood of developing clinically successful drugs based on the pyrazolo[1,5-a]pyrimidine framework. nih.govresearchgate.net

Q & A

What are the standard synthetic routes for 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine derivatives?

Basic Research Question
The synthesis typically involves the condensation of 5-aminopyrazoles with electrophilic reagents such as enaminones, alkynes, or formyl ketones. For example:

  • Enaminone-based synthesis : 5-Aminopyrazoles react with enaminones under reflux conditions in pyridine or ethanol to yield pyrazolo[1,5-a]pyrimidines. This method often requires acid catalysts like ceric ammonium nitrate or copper acetate .
  • Alkyne cyclization : Symmetric/non-symmetric alkynes (e.g., dimethyl acetylenedicarboxylate) react with aminopyrazoles in aqueous ethanol under ultrasound irradiation, catalyzed by KHSO₄, achieving yields up to 85% .
  • One-pot regioselective synthesis : Novel catalysts (e.g., ammonium acetate/piperidine) enable regiocontrol in multi-step reactions, critical for generating derivatives with substituents at positions 5 and 7 .

How are pyrazolo[1,5-a]pyrimidine derivatives structurally characterized?

Basic Research Question
Comprehensive characterization employs:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, the pyridyl group at position 7 shows distinct aromatic proton signals between δ 8.5–9.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. Derivatives like 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibit [M+H]⁺ peaks matching theoretical values .
  • X-ray crystallography : Resolves regiochemical ambiguities. For instance, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine confirmed bond lengths (mean C–C = 1.39 Å) and dihedral angles via single-crystal analysis .

What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?

Advanced Research Question
Regioselectivity is influenced by:

  • Catalyst design : A novel catalyst (e.g., ammonium acetate/piperidine) in one-pot reactions directs substituents to positions 5 and 7, minimizing byproducts. For example, 5-methyl-4-phenyl derivatives achieve >90% regiopurity .
  • Solvent-free conditions : Reactions under microwave irradiation or mechanical grinding reduce steric hindrance, enhancing selectivity for 7-substituted products .
  • Precursor modification : Using 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides as intermediates improves control over substitution patterns .

How do green chemistry approaches optimize pyrazolo[1,5-a]pyrimidine synthesis?

Advanced Research Question
Sustainable methods include:

  • Ultrasound-assisted synthesis : Ultrasonic waves (40 kHz) in aqueous ethanol reduce reaction time from hours to minutes (e.g., 30 min for DMAD-derived products) while maintaining yields >80% .
  • Biodegradable catalysts : KHSO₄ replaces toxic transition metals, reducing environmental impact. This system works efficiently in ethanol/water mixtures (3:1 v/v) .
  • Solvent minimization : Solvent-free protocols under microwave irradiation eliminate volatile organic compounds (VOCs), aligning with green chemistry principles .

How can researchers reconcile contradictory biological activity data across studies?

Advanced Research Question
Contradictions in biological outcomes (e.g., anticancer vs. antiviral activity) arise from:

  • Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) alter binding affinities. For example, 7-arylaminopyrazolo[1,5-a]pyrimidines with CF₃ groups show IC₅₀ = 0.16 µM against Plasmodium falciparum, while methyl analogs are inactive .
  • Assay conditions : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or enzyme isoforms (e.g., kinase targets) impact results. Standardized protocols (e.g., fixed ATP concentrations in kinase assays) improve reproducibility .
  • Computational validation : Molecular docking (e.g., against SARS-CoV-2 3CLpro) identifies key interactions (e.g., hydrogen bonds with His41) to prioritize derivatives for targeted testing .

What methodologies assess the antifungal potential of pyrazolo[1,5-a]pyrimidines?

Advanced Research Question
Antifungal activity is evaluated via:

  • In vitro microdilution assays : Minimum inhibitory concentrations (MICs) against Fusarium oxysporum or Botrytis cinerea are determined using potato dextrose agar. Derivatives with 7-alkylamino groups show MICs ≤25 µg/mL .
  • Enzyme inhibition : Targeting fungal dihydroorotate dehydrogenase (DHODH) via NADH oxidation assays. Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) exhibit Ki values <1 µM .
  • Structure-activity relationship (SAR) : Linear regression models correlate logP values with antifungal potency. Hydrophobic derivatives (logP >3) display enhanced membrane penetration .

What are the key considerations for designing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?

Advanced Research Question
Design principles include:

  • Privileged scaffolds : The pyrazolo[1,5-a]pyrimidine core serves as a hinge-binding motif. Substituents at position 3 (e.g., carboxamides) enhance selectivity for kinases like EGFR or CDK2 .
  • Crystallographic data : Co-crystal structures (e.g., with PIM1 kinase) reveal critical hydrogen bonds between the pyridyl group and Glu121, guiding optimization .
  • Off-target profiling : High-throughput screening against kinase panels (e.g., 100+ kinases) identifies cross-reactivity. For example, 7-(4-pyridyl) derivatives show >50-fold selectivity for Abl1 over Src kinases .

How are computational tools applied in pyrazolo[1,5-a]pyrimidine drug discovery?

Advanced Research Question
Computational strategies include:

  • Molecular dynamics (MD) simulations : Simulate binding stability (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD values (<2 Å) at target sites .
  • QSAR modeling : 2D descriptors (e.g., topological polar surface area) predict bioavailability. Derivatives with TPSA <90 Ų typically exhibit >50% oral absorption in rats .
  • Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, optimizing potency. For example, adding a 4-pyridyl group improves binding affinity by -2.3 kcal/mol .

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